4-Chloro-2-(thiophen-3-YL)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-thiophen-3-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-8-1-2-9(11(13)14)10(5-8)7-3-4-15-6-7/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDYGTAVLHFLOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CSC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688574 | |
| Record name | 4-Chloro-2-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-28-1 | |
| Record name | 4-Chloro-2-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Chloro 2 Thiophen 3 Yl Benzoic Acid
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 4-Chloro-2-(thiophen-3-YL)benzoic acid, the most logical and common disconnection occurs at the C-C bond between the benzoic acid and the thiophene (B33073) ring. This approach simplifies the complex target into two more manageable aromatic synthons.
Primary Disconnection (Aryl-Heteroaryl C-C Bond):
This primary disconnection points towards transition-metal catalyzed cross-coupling reactions as the most efficient forward synthetic strategy. This leads to two potential precursor pairs:
Route 1: A 2-halobenzoic acid derivative and a 3-thienyl organometallic reagent. The most common precursors would be 2-bromo-4-chlorobenzoic acid or 2-iodo-4-chlorobenzoic acid paired with 3-thienylboronic acid (for Suzuki coupling), a 3-thienyl Grignard reagent (for Kumada coupling), a 3-thienylzinc reagent (for Negishi coupling), or a 3-(trialkylstannyl)thiophene (for Stille coupling).
Route 2: A 3-halothiophene and a 4-chloro-2-carboxyphenyl organometallic reagent. For instance, 3-bromothiophene (B43185) could be coupled with a derivative of 2-borono-4-chlorobenzoic acid .
Secondary Disconnections (Functional Group Interconversion - FGI):
Alternative retrosynthetic pathways involve disconnecting the functional groups. These routes are generally more complex and less direct than cross-coupling strategies.
Carboxylic Acid Disconnection: This involves a disconnection of the carboxyl group, suggesting a late-stage carboxylation of a 1-chloro-3-(thiophen-3-yl)benzene precursor. In the forward synthesis, this could be achieved through lithiation followed by quenching with carbon dioxide, or oxidation of a methyl group.
Chloro Group Disconnection: This suggests a late-stage chlorination of a 2-(thiophen-3-yl)benzoic acid precursor. This is often challenging due to issues with regioselectivity.
Given the efficiency and functional group tolerance of modern catalysis, the primary disconnection leading to cross-coupling reactions is the most strategically sound and widely applied approach.
Classical Synthetic Routes to the Chemical Compound
While transition-metal catalysis is dominant, classical methods involving functional group interconversions and traditional carboxylation reactions represent potential, albeit often lower-yielding or more arduous, pathways.
Halogenation and Functional Group Interconversion Approaches
A classical synthesis might involve the initial formation of the biaryl core followed by the introduction or modification of the required functional groups.
Halogenation: A plausible, though potentially problematic, route could start from 2-(thiophen-3-yl)benzoic acid. The challenge lies in the selective chlorination at the desired C-4 position of the benzoic acid ring without affecting the electron-rich thiophene ring, which is also susceptible to electrophilic halogenation. The thiophene ring is generally more reactive towards electrophiles than a deactivated benzoic acid ring, making such a step difficult to control.
Functional Group Interconversion (FGI): FGI strategies offer alternative routes. For example, a Sandmeyer reaction could be envisioned starting from 4-amino-2-(thiophen-3-yl)benzoic acid to introduce the chloro substituent. Another FGI approach involves starting with a more easily accessible precursor, like 4-chloro-2-methyl-1-(thiophen-3-yl)benzene, and then performing an oxidation of the methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.
| FGI Approach | Precursor | Key Transformation | Reagents | Challenges |
| Sandmeyer Reaction | 4-Amino-2-(thiophen-3-yl)benzoic acid | Diazotization followed by substitution | NaNO₂, HCl; CuCl | Synthesis of the starting aniline (B41778) can be complex. |
| Side-chain Oxidation | 4-Chloro-2-methyl-1-(thiophen-3-yl)benzene | Oxidation of methyl to carboxylic acid | KMnO₄, NaOH, H₂O, then H₃O⁺ | Harsh conditions might affect the thiophene ring. |
Carboxylation Reactions
Carboxylation strategies introduce the -COOH group onto a pre-formed biaryl scaffold. A common method involves the formation of an organometallic intermediate from a halo-substituted precursor, which is then quenched with carbon dioxide.
For this target molecule, the synthesis would begin with the preparation of 1-bromo-4-chloro-2-(thiophen-3-yl)benzene. This intermediate could then be converted into a Grignard or organolithium reagent.
Grignard Reagent Formation: Reaction of 1-bromo-4-chloro-2-(thiophen-3-yl)benzene with magnesium metal to form the Grignard reagent.
Carboxylation: Bubbling dry carbon dioxide gas through the solution of the Grignard reagent, followed by an acidic workup to protonate the resulting carboxylate salt.
A significant challenge in this route is the potential for the Grignard reagent to react with the chloro substituent on the same ring, leading to side products.
Transition-Metal Catalyzed Cross-Coupling Strategies for Thiophene Ring Formation or Attachment
The most efficient and versatile methods for synthesizing this compound rely on transition-metal catalyzed cross-coupling reactions. These reactions directly form the crucial C-C bond between the two aromatic rings with high yields and excellent functional group tolerance. nih.gov
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is arguably the most common and powerful method for this type of transformation. tcichemicals.com It typically involves the reaction of an aryl halide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. rsc.org
The most direct approach is the coupling of 2-bromo-4-chlorobenzoic acid with 3-thienylboronic acid . The carboxylic acid group can often be tolerated directly, although esterification is sometimes used as a protective measure. nih.gov
General Reaction Scheme: Aryl Halide + Thienylboronic Acid --(Pd Catalyst, Base, Solvent)--> Coupled Product
Below are typical conditions for Suzuki-Miyaura couplings analogous to the synthesis of the target molecule.
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | High | researchgate.net |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 80-110 | >90 | google.com |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 90 | 85-95 | tcichemicals.com |
| [PdCl₂(NH₂CH₂COOH)₂] | Glycine | K₂CO₃ | Water | Room Temp | >95 | nih.gov |
This is an interactive data table. Click on the headers to sort.
The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos often providing superior results for coupling with aryl chlorides or hindered substrates. researchgate.netgoogle.com The use of aqueous bases and water-soluble catalysts represents a greener approach to this synthesis. nih.gov
Kumada, Negishi, and Stille Coupling Applications
While the Suzuki coupling is prevalent, other cross-coupling reactions offer viable alternatives, each with distinct advantages and disadvantages.
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent, such as 3-thienylmagnesium bromide , which is reacted with an aryl halide like 2-bromo-4-chlorobenzoic acid in the presence of a Nickel or Palladium catalyst. reddit.com A major limitation is the high reactivity of the Grignard reagent, which is incompatible with the acidic proton of the carboxylic acid. chemicalforums.comwikipedia.org Therefore, the benzoic acid must be protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction, adding extra steps to the synthesis.
Negishi Coupling: The Negishi coupling involves an organozinc reagent, such as 3-thienylzinc chloride . These reagents are generally more tolerant of functional groups than Grignard reagents but are sensitive to air and moisture, requiring anhydrous reaction conditions. organic-chemistry.org The reaction is catalyzed by Palladium or Nickel complexes and can provide high yields for the formation of biaryl compounds.
Stille Coupling: The Stille coupling employs an organotin reagent, like 3-(tributylstannyl)thiophene , coupled with an aryl halide or triflate. organic-chemistry.orgharvard.edu A key advantage of Stille coupling is the stability of organostannanes to air and moisture and their high tolerance for a wide variety of functional groups, including carboxylic acids. harvard.edu The primary drawback is the high toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. harvard.edu
Comparison of Cross-Coupling Methods:
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Boronic Acid/Ester | Low toxicity, air/water stable, high functional group tolerance. | Boronic acids can sometimes be unstable. |
| Kumada | Grignard Reagent (R-MgX) | High reactivity, readily prepared reagents. | Low functional group tolerance (reacts with acids, water), requires protection of -COOH group. chemicalforums.comwikipedia.org |
| Negishi | Organozinc (R-ZnX) | High reactivity, more functional group tolerant than Grignard. | Air and moisture sensitive reagents. |
| Stille | Organostannane (R-SnR'₃) | Excellent functional group tolerance, stable reagents. | High toxicity of tin compounds, difficult purification. harvard.edu |
Direct Arylation Approaches
Direct C-H arylation has emerged as a powerful and step-economical strategy for the synthesis of biaryl compounds like this compound. rsc.orgpsu.edu This approach avoids the pre-functionalization of one of the aromatic rings (typically by creating organometallic reagents), thereby reducing the number of synthetic steps and improving atom economy. The synthesis of the target molecule involves the coupling of a thiophene moiety at the C-2 position of a 4-chlorobenzoic acid derivative.
The key transformation is a palladium-catalyzed cross-coupling reaction between a 3-substituted thiophene and a 2-substituted-4-chlorobenzene derivative. There are two primary pathways for this direct arylation:
Coupling of 3-Substituted Thiophene with a Halogenated Benzoic Acid: This involves the C-H activation of the thiophene ring. Specifically, the C-H bond at the C-3 position of thiophene is coupled with a 2,4-dihalogenated benzoic acid or its ester. The palladium catalyst facilitates the activation of the thiophene C-H bond, typically assisted by a ligand and a base.
Coupling of a Thiophene Derivative with 4-Chlorobenzoic Acid via C-H Activation: In this scenario, a C-H bond on the 4-chlorobenzoic acid ring (at the C-2 position) is activated and coupled with a 3-halothiophene (e.g., 3-bromothiophene). The carboxylic acid group can act as a directing group, facilitating the ortho-C-H activation.
Palladium-catalyzed direct arylation of thiophene derivatives is a well-established field. researchgate.net The direct β-arylation (at C-3) of thiophenes, which is required for the synthesis of the target compound, is known to be more challenging than arylation at the more acidic α-positions (C-2 and C-5). nih.gov However, specific catalytic systems have been developed to achieve high regioselectivity for β-arylation. nih.gov These systems often employ specialized palladium catalysts and ligands. For instance, palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common catalyst precursor, often used in conjunction with phosphine ligands and a base like potassium carbonate or cesium carbonate. unimore.it Carboxylate salts, such as pivalate, can also be crucial additives, acting as proton-shuttles in a concerted metalation-deprotonation (CMD) mechanism. unimore.it
A representative catalytic system for the direct arylation of a thiophene derivative is shown in the table below.
| Parameter | Condition | Role | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ | Palladium(II) source for the catalytic cycle. | nih.gov |
| Ligand | Tri(tert-butyl)phosphine (P(tBu)₃) or similar bulky, electron-rich phosphines | Stabilizes the Pd center and promotes oxidative addition and reductive elimination. | unirioja.es |
| Base | K₂CO₃ or Cs₂CO₃ | Acts as a proton acceptor in the C-H activation step. | unimore.it |
| Additive | Pivalic Acid (PivOH) | Can assist in the C-H activation step via a concerted metalation-deprotonation pathway. | unimore.it |
| Solvent | Toluene, Dioxane, or DMF | Provides the medium for the reaction; choice can influence solubility and reaction rate. | psu.edu |
| Temperature | 80-120 °C | Provides the necessary activation energy for the C-H bond cleavage and catalytic turnover. | nih.gov |
Chemo-, Regio-, and Stereoselectivity Considerations in Synthesis
The synthesis of this compound requires precise control over selectivity at several levels.
Chemo-, Regio-, and Stereoselectivity
| Selectivity Type | Challenge | Controlling Factors | Reference |
|---|---|---|---|
| Chemoselectivity | When using a dihalogenated benzoic acid precursor, the reaction must selectively occur at one halogen (e.g., iodine or bromine) over the other (chlorine). When using a halothiophene, C-H activation must be favored over reaction at the C-halogen bond of the other partner. | The choice of palladium catalyst and ligand is critical. Different C-X bond strengths (C-I > C-Br > C-Cl) allow for selective oxidative addition. | researchgate.netnih.gov |
| Regioselectivity (Benzoic Acid) | The coupling must occur at the C-2 position (ortho to the carboxylic acid) and not at the C-6 position. | The carboxylic acid group acts as a directing group, favoring ortho-metalation. The steric hindrance and electronic effects of the chloro group at C-4 also influence the site of reaction. | nih.gov |
| Regioselectivity (Thiophene) | The coupling must occur at the C-3 (β) position of the thiophene ring, avoiding the more reactive C-2 and C-5 (α) positions. | This is a significant challenge. Ligand choice is paramount; for instance, some phosphine ligands favor β-arylation while others favor α-arylation. | nih.govunirioja.es |
| Stereoselectivity | Not applicable. | The final product is achiral, and no new stereocenters are formed during the arylation process. | N/A |
Chemoselectivity: In a direct C-H arylation between 3-bromothiophene and a 4-chlorobenzoic acid derivative with an additional leaving group (like iodine or bromine) at the C-2 position, the catalyst must selectively activate the C-H bond of the thiophene without reacting with the C-Br bond. Modern palladium catalysts have shown excellent chemoselectivity, enabling the direct C-H arylation of halo-thiophenes. researchgate.netnih.gov
Regioselectivity: This is arguably the most critical challenge.
On the benzoic acid ring, the carboxylic acid group is an effective directing group for ortho C-H activation, guiding the palladium catalyst to the C-2 and C-6 positions. The existing chloro-substituent at C-4 provides an electronic bias, but the directing power of the carboxylate is generally dominant in such transformations.
On the thiophene ring, C-H bonds at the α-positions (C2, C5) are more acidic and sterically accessible than those at the β-positions (C3, C4). Achieving selective β-arylation often requires specific conditions that override this natural reactivity. nih.gov Studies have shown that the choice of ligand and additives can completely reverse the regioselectivity from α to β. unirioja.es
Stereoselectivity: The synthesis of this compound does not involve the formation of any chiral centers. Therefore, stereoselectivity is not a consideration in this specific synthetic context.
Green Chemistry Principles in the Synthesis of the Chemical Compound
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable methodologies. wjpmr.com Direct C-H arylation is inherently greener than traditional cross-coupling methods (like Suzuki or Stille couplings) because it can eliminate the need for organometallic reagents, which are often toxic, unstable, and generate stoichiometric metallic waste. rsc.orgpsu.edu
Key green chemistry considerations include:
Atom Economy: Direct C-H activation pathways maximize atom economy by reducing the use of pre-functionalized substrates and protecting groups. The ideal reaction would form the C-C bond with the loss of only H-X or H₂.
Catalysis: The use of highly efficient palladium catalysts, even at low loadings (e.g., <1 mol%), is a core green principle. nih.gov This minimizes waste and cost associated with precious metals. Recovering and recycling the catalyst would further enhance the greenness of the process.
Safer Solvents: Research efforts focus on replacing hazardous solvents like DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, where applicable. wjpmr.com The use of continuous flow systems can also reduce the total volume of solvent required. ucc.ie
Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. The development of highly active catalysts that function under milder conditions is a key area of research. nih.gov
Waste Prevention: By avoiding the synthesis of organometallic intermediates, direct arylation significantly reduces the generation of waste by-products. rsc.org
Scalability and Process Optimization for Academic Research Synthesis
Transitioning a synthetic procedure from a small-scale discovery setting to a larger, academic research scale (grams to tens of grams) requires careful optimization and may necessitate new technologies.
For the synthesis of this compound, key optimization parameters include:
Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial for cost-effectiveness. This involves screening different catalysts and ligands to find the most active system that maintains high yield and selectivity at low concentrations.
Reaction Time and Temperature: These parameters must be balanced to ensure complete conversion while minimizing the formation of by-products from side reactions or product degradation.
Purification: Developing a robust and scalable purification method is essential. Crystallization is often preferred over chromatography at larger scales as it is less resource-intensive. Identifying a suitable solvent system for crystallization is a key part of process optimization.
Continuous Flow Chemistry: A significant advancement in scalability is the use of continuous flow reactors. unimore.it In a flow system, reagents are pumped through a heated tube or column that may be packed with the catalyst or base. unimore.it This technology offers several advantages for scaling up direct arylation reactions:
Enhanced Safety and Control: Flow reactors have a high surface-area-to-volume ratio, allowing for superior temperature control and minimizing the risk of thermal runaways. unimore.itucc.ie
Increased Efficiency: The precise control over reaction time (residence time) and temperature can lead to higher yields and fewer impurities compared to batch reactions. unimore.it
Scalability: Increasing production is a matter of running the reactor for a longer time or using parallel reactors, rather than using larger, potentially more hazardous, batch reactors. Studies on the direct arylation of thiophenes have demonstrated successful gram-scale synthesis with high productivity using flow systems. unimore.it
By systematically optimizing these parameters and potentially employing technologies like continuous flow, the synthesis of this compound can be made more efficient, reliable, and scalable for academic research needs.
Chemical Reactivity and Derivatization of 4 Chloro 2 Thiophen 3 Yl Benzoic Acid
Reactivity at the Carboxylic Acid Moiety
The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, reduction to alcohols and aldehydes, and decarboxylation.
Esterification of 4-Chloro-2-(thiophen-3-YL)benzoic acid can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. princeton.edu Alternatively, the reaction can be catalyzed by N-bromosuccinimide (NBS) under mild, metal-free conditions. nih.gov For more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive acyl chloride. This is typically accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netgoogle.com The resulting 4-chloro-2-(thiophen-3-yl)benzoyl chloride can then be reacted with an alcohol to form the corresponding ester.
Similarly, amidation can be carried out by reacting the carboxylic acid directly with an amine, often at elevated temperatures or with the use of coupling agents. princeton.edu A more efficient route involves the reaction of the pre-formed acyl chloride with a primary or secondary amine. niscpr.res.inbohrium.com This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.govniscpr.res.in A variety of amidating agents can be employed, including titanium(IV) chloride, which has been shown to mediate the direct condensation of benzoic acids and amines. nih.gov
Table 1: Representative Conditions for Esterification and Amidation
| Transformation | Reagents and Conditions | Expected Product |
| Esterification | ||
| Fischer Esterification | Alcohol (e.g., Methanol), cat. H₂SO₄, heat | Methyl 4-chloro-2-(thiophen-3-yl)benzoate |
| NBS Catalyzed | Alcohol, N-Bromosuccinimide, 70°C | Corresponding Ester |
| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine | Corresponding Ester |
| Amidation | ||
| Direct Amidation | Amine, High Temperature or Coupling Agent | Corresponding Amide |
| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine, Triethylamine | Corresponding N-substituted Amide |
| TiCl₄ Mediated | Amine, TiCl₄, Pyridine, 85°C | Corresponding N-substituted Amide |
The carboxylic acid group of this compound can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. testbook.commasterorganicchemistry.comdoubtnut.comdoubtnut.com The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. The initial product is an aluminum alkoxide complex, which is then hydrolyzed in a separate workup step, usually with dilute acid, to yield the corresponding benzyl (B1604629) alcohol, [4-chloro-2-(thiophen-3-yl)phenyl]methanol.
Selective reduction to the aldehyde is more challenging as aldehydes are more readily reduced than carboxylic acids. However, this can be achieved indirectly by first converting the carboxylic acid to a derivative such as an acid chloride or an ester, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride.
The removal of the carboxyl group from this compound can be accomplished under certain conditions. Aromatic carboxylic acids can undergo decarboxylation at high temperatures, although this often requires harsh conditions. nih.gov More recent methods allow for decarboxylation under milder conditions. For instance, radical decarboxylation can be initiated by photoredox catalysis or by using metal catalysts such as copper. niscpr.res.in The presence of substituents on the benzoic acid ring can influence the ease of decarboxylation. nih.gov In the case of this compound, the electronic effects of both the chloro and thiophenyl groups would play a role in the stability of any intermediates formed during the reaction. A unified strategy for the decarboxylative halogenation of (hetero)aryl carboxylic acids has also been developed, which proceeds via an aryl radical intermediate. princeton.edu
Electrophilic Aromatic Substitution on the Benzoic Acid Ring System
The benzoic acid ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid and chloro substituents. The carboxylic acid group is a meta-director, while the chloro group is an ortho-, para-director. minia.edu.eggoogle.com The thiophen-3-yl group at the 2-position will also influence the regioselectivity of substitution.
Given the directing effects of the existing substituents, electrophilic attack is most likely to occur at the positions meta to the carboxylic acid group and ortho/para to the chloro group. The combined directing effects would likely favor substitution at the 5-position of the benzoic acid ring. Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide and a Lewis acid catalyst). nih.govminia.edu.egrsc.org However, Friedel-Crafts reactions are generally not successful on strongly deactivated rings. nih.govrsc.org
Modifications and Functionalization of the Thiophene (B33073) Ring
The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609). google.com The position of substitution on the thiophene ring in this compound will be directed by the attached substituted phenyl group.
Halogenation of thiophenes occurs readily, often without the need for a Lewis acid catalyst. wikipedia.org For 3-substituted thiophenes, electrophilic substitution typically occurs at the 2- or 5-position. In the case of this compound, the substituted benzoic acid moiety at the 3-position of the thiophene ring will direct incoming electrophiles. Due to steric hindrance from the bulky substituent at the 3-position, electrophilic attack is most likely to occur at the less hindered 5-position of the thiophene ring. Common halogenating agents include bromine in acetic acid, N-bromosuccinimide (NBS), or sulfuryl chloride for chlorination. wikipedia.org
Table 2: Summary of Predicted Reactivity for this compound
| Reaction Type | Reactive Site | Reagents/Conditions | Predicted Major Product/Outcome |
| Esterification | Carboxylic Acid | Methanol, H₂SO₄ | Methyl 4-chloro-2-(thiophen-3-yl)benzoate |
| Amidation | Carboxylic Acid | 1. SOCl₂ 2. Ammonia | 4-chloro-2-(thiophen-3-yl)benzamide |
| Reduction | Carboxylic Acid | LiAlH₄, then H₃O⁺ | [4-chloro-2-(thiophen-3-yl)phenyl]methanol |
| Decarboxylation | Carboxylic Acid | Heat or Metal Catalyst | 1-Chloro-3-(thiophen-3-yl)benzene |
| Electrophilic Substitution | Benzoic Acid Ring | HNO₃, H₂SO₄ | 4-Chloro-5-nitro-2-(thiophen-3-yl)benzoic acid |
| Halogenation | Thiophene Ring | Br₂, Acetic Acid | 4-Chloro-2-(5-bromo-thiophen-3-yl)benzoic acid |
C-H Functionalization of the Thiophene Moiety
The thiophene ring within this compound is an electron-rich heterocycle, making its carbon-hydrogen bonds susceptible to functionalization through modern synthetic methods. Palladium-catalyzed direct C-H arylation is a prominent strategy for modifying such systems. nih.gov This approach allows for the formation of new carbon-carbon bonds directly on the thiophene ring, typically at the C2 or C5 positions, which are the most electronically activated sites for electrophilic attack or metallation.
Research into the sequential functionalization of thiophene heterocycles has demonstrated that by using a pH-sensitive directing group, both directed and non-directed C-H activation pathways can be controlled. nih.gov This offers a powerful method for regioselectively introducing substituents, providing access to complex 2,3,4- and 2,4,5-substituted thiophenes. nih.gov For this compound, the carboxylic acid group could potentially act as a directing group to guide the functionalization to a specific position on the thiophene ring under appropriate catalytic conditions. A palladium-catalyzed direct arylation of 3-substituted thiophenes has been developed, which is effective for the synthesis of 2-arylated and 2,5-diarylated derivatives, tolerating a variety of functional groups. nih.gov
Palladium-Catalyzed Transformations Involving the Chloro Moiety
The chloro group attached to the benzoic acid ring is a key site for diversification via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their efficiency and broad functional group tolerance.
Amination Reactions
Palladium-catalyzed amination, commonly known as the Buchwald-Hartwig amination, is a premier method for forming carbon-nitrogen bonds. This reaction enables the conversion of the chloro group of this compound into a wide range of amino derivatives by coupling it with primary or secondary amines. The reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and is often a sterically hindered alkylphosphine, which has been shown to provide significant rate accelerations in the amination of aryl chlorides. berkeley.edu The development of highly reactive and long-lived catalysts has expanded the scope of this reaction to include a wide variety of heteroaryl and aryl chlorides. berkeley.edu
Cyano-functionalization
The conversion of the chloro substituent to a nitrile (cyano) group is another valuable transformation, as nitriles are versatile intermediates in organic chemistry. rsc.org Palladium-catalyzed cyanation of aryl chlorides provides a reliable route to accomplish this. researchgate.net Historically, these reactions have been challenging due to catalyst deactivation by the cyanide anion. nih.gov However, modern protocols have overcome many of these limitations.
A significant advancement has been the use of less toxic and more manageable cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which can be used in combination with a simple palladium catalyst like palladium(II) acetate (B1210297), sometimes even without a specialized ligand. nih.govorganic-chemistry.org Other effective systems employ zinc cyanide (Zn(CN)₂) with a palladium catalyst like Pd₂(dba)₃ and a phosphine ligand such as dppf. researchgate.net These methods have proven effective for the cyanation of both electron-rich and electron-deficient aryl chlorides. researchgate.net The use of palladacycle precatalysts has also been shown to prevent catalyst poisoning and allow for low catalyst loadings and fast reaction times with a broad substrate scope that includes sulfur-containing heterocycles. nih.govnih.gov
Table 1: Selected Palladium-Catalyzed Systems for Cyanation of Aryl Chlorides
| Palladium Source | Ligand | Cyanide Source | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | None | K₄[Fe(CN)₆] | - | DMAC | 120 | organic-chemistry.org |
| Pd₂(dba)₃ | dppf | Zn(CN)₂ | Zn | DMA | 80-100 | researchgate.net |
Ether and Thioether Formation
The chloro group can also be substituted to form ethers and thioethers through palladium-catalyzed cross-coupling reactions.
Thioether Formation: The synthesis of aryl thioethers from aryl halides is effectively achieved using palladium catalysts. These reactions involve coupling the aryl halide with a thiol or a thiol surrogate. Catalyst systems based on palladium complexes with specific bisphosphine ligands have demonstrated high efficiency and functional group tolerance for the coupling of aryl chlorides with thiols. berkeley.edu A one-pot method has been developed for creating unsymmetrical diaryl thioethers by sequentially coupling two different aryl halides with a thiol surrogate like triisopropylsilanethiol (B126304) (TIPS-SH), showcasing the versatility of this approach. nih.gov
Ether Formation: The analogous palladium-catalyzed C-O bond-forming reaction, often referred to as Buchwald-Hartwig ether synthesis, allows for the formation of diaryl ethers from aryl halides and phenols or alcohols. Mechanistic studies have provided insight into the electronic and steric effects on the reductive elimination of diaryl ethers from palladium(II) complexes, which is the key bond-forming step in the catalytic cycle. berkeley.edu This transformation would allow for the conversion of this compound into its corresponding aryloxy or alkoxy derivatives.
Formation of Supramolecular Assemblies and Co-crystals
The functional groups on this compound make it an excellent candidate for forming ordered, non-covalently bonded structures known as supramolecular assemblies and co-crystals. mdpi.com Crystal engineering with such molecules leverages a variety of intermolecular interactions.
The carboxylic acid group is a powerful hydrogen bond donor and acceptor, capable of forming robust synthons, most commonly the acid-acid homodimer. researchgate.net The chloro substituent can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen. mdpi.com Furthermore, the two aromatic systems—the chlorophenyl ring and the thiophene ring—can participate in π–π stacking interactions.
The combination of these interactions allows this compound to form complex crystalline networks. It can also be combined with other molecules (co-formers) to create co-crystals with tailored properties. nih.govrsc.org Studies on similar molecules, such as chlorobenzoic acids and thiophene-containing compounds, have shown that hydrogen and halogen bonds can coexist and cooperatively direct the formation of supramolecular architectures. mdpi.comnih.gov The interplay of these non-covalent forces is crucial in designing functional materials and controlling the solid-state structure of organic compounds. mdpi.comresearchgate.net
Structural Characterization and Advanced Spectroscopic Analysis of 4 Chloro 2 Thiophen 3 Yl Benzoic Acid
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. While specific crystallographic data for 4-Chloro-2-(thiophen-3-yl)benzoic acid is not widely published in the primary literature, analysis of structurally related compounds provides significant insights into the expected solid-state characteristics. For instance, studies on similar substituted benzoic acids and thiophene-containing molecules reveal common structural motifs and intermolecular interactions that are highly likely to be present in the title compound.
In the crystalline state, molecules of this compound are expected to exhibit a well-defined packing arrangement stabilized by a network of intermolecular interactions. A primary and highly predictable interaction is the formation of hydrogen-bonded dimers through the carboxylic acid groups. This is a classic motif observed in the crystal structures of most carboxylic acids, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. nih.gov
C-H···O interactions: The aromatic protons on both the thiophene (B33073) and benzene (B151609) rings can form weak hydrogen bonds with the oxygen atoms of the carboxylic acid group of neighboring molecules.
Halogen bonding: The chlorine atom on the benzoic acid ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or the sulfur of the thiophene ring in adjacent molecules.
π-π stacking: The aromatic thiophene and chlorophenyl rings are likely to engage in π-π stacking interactions, where the electron clouds of the rings overlap, contributing to the stability of the crystal lattice. The geometry of this stacking can vary, from parallel-displaced to T-shaped arrangements.
C-H···π interactions: Hydrogen atoms attached to the aromatic rings can also interact with the π-electron system of an adjacent ring.
Insights from a related compound, 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, reveal the presence of C–H···N and C–H···S interactions that form dimeric structures and link molecules into zigzag chains. nih.gov Similarly, short C–H···π and S···C(π) contacts contribute significantly to the stabilization of the crystal structure. nih.gov These examples underscore the cooperative nature of various weak interactions in dictating the supramolecular assembly in the solid state.
The conformation of this compound in the crystalline state is primarily defined by the dihedral angle between the planes of the benzoic acid and the thiophene ring. Due to steric hindrance between the ortho-substituted thiophene ring and the carboxylic acid group, as well as the chlorine atom, a non-planar conformation is expected. In similar biaryl systems, the molecule often adopts a twisted conformation to minimize steric repulsion. nih.gov For example, in the crystal structure of 4-(3-chloroanilino)benzoic acid, the molecule is significantly twisted, with a dihedral angle of 34.66 (6)° between the two aromatic rings. nih.gov
The carboxylic acid group itself is generally planar. mdpi.com However, the orientation of the hydroxyl group can lead to different conformers. The cis conformer, where the hydroxyl proton is oriented towards the carbonyl oxygen, is typically more stable than the trans conformer. mdpi.com In the solid state, the cis conformation is almost exclusively observed for benzoic acid and its derivatives due to its involvement in the formation of stable hydrogen-bonded dimers. mdpi.com
| Parameter | Expected Observation | Supporting Evidence from Related Structures |
|---|---|---|
| Primary Hydrogen Bonding | Carboxylic acid dimer formation (O-H···O) | Common motif in carboxylic acids. nih.gov |
| Secondary Interactions | C-H···O, Halogen bonding, π-π stacking, C-H···π | Observed in similar aromatic and heterocyclic compounds. nih.gov |
| Conformation | Twisted (non-planar) between the two rings | Steric hindrance in ortho-substituted biaryls. nih.gov |
| Carboxylic Acid Conformer | Predominantly cis | Energetically favorable and facilitates dimerization. mdpi.com |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Studies
NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
A combination of 2D NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are typically separated by two or three bonds (²JHH, ³JHH). youtube.comresearchgate.net For the title compound, COSY would show correlations between the adjacent protons on the thiophene ring and on the chlorobenzoic acid ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shift of a proton with the chemical shift of the carbon atom to which it is directly attached (¹JCH). youtube.comyoutube.com This allows for the direct assignment of protonated carbons in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are scalar-coupled. researchgate.net This is particularly useful for determining stereochemistry and conformation in solution. For the title compound, NOESY could reveal through-space interactions between the protons of the thiophene ring and the protons of the benzoic acid ring, providing information about the preferred rotational conformation around the C-C bond connecting the two rings.
| Experiment | Type of Information | Expected Key Correlations |
|---|---|---|
| COSY | ¹H-¹H scalar couplings | Correlations between adjacent aromatic protons on each ring. |
| HSQC | Direct ¹H-¹³C correlations | Assignment of all protonated carbon atoms. |
| HMBC | Long-range ¹H-¹³C correlations | Connectivity between the thiophene and benzoic acid rings; correlations to the carbonyl carbon and other quaternary carbons. |
| NOESY | ¹H-¹H spatial proximity | Through-space interactions between protons on the two different rings, indicating conformational preferences. |
The rotation around the single bond connecting the thiophene and benzoic acid rings is expected to be restricted due to steric hindrance from the ortho substituents. This restricted rotation can often be studied using dynamic NMR (DNMR) spectroscopy. clockss.org At low temperatures, the rotation may be slow on the NMR timescale, resulting in separate signals for atoms that would be equivalent at higher temperatures (e.g., the two ortho protons on the thiophene ring if it were symmetrically substituted). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal.
By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. This provides a quantitative measure of the conformational flexibility of the molecule in solution. For similar 2-arylpiperidones, DNMR has been used to study the rotational barriers around C-N bonds, demonstrating the utility of this technique in quantifying dynamic processes. clockss.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
The FT-IR spectrum of this compound is expected to show a number of characteristic absorption bands:
O-H Stretching: A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info
C=O Stretching: An intense band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid should appear in the range of 1720-1680 cm⁻¹. The exact position is influenced by the electronic effects of the substituents and hydrogen bonding. libretexts.org
Aromatic C=C Stretching: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the benzene and thiophene rings. libretexts.org
C-O Stretching and O-H Bending: The C-O stretching and in-plane O-H bending vibrations of the carboxylic acid group typically give rise to coupled bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. docbrown.info
C-Cl Stretching: A medium to strong absorption band for the C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted aromatic rings will appear as distinct bands in the 900-675 cm⁻¹ region, and their positions can be diagnostic of the substitution pattern. libretexts.org
Raman spectroscopy provides complementary information to FT-IR. While the O-H and C=O stretches are also visible in the Raman spectrum, aromatic C=C and C-S stretching vibrations often give rise to strong and sharp signals. The Raman spectrum of human serum albumin, for example, shows a distinctive Amide-I band at 1655 cm⁻¹ characteristic of the protein's secondary structure, and changes in the 1200-1400 cm⁻¹ region can indicate changes in the environment of tryptophan residues. frontiersin.org Similarly, for this compound, Raman spectroscopy could provide detailed information on the skeletal vibrations of the aromatic rings and the sulfur atom in the thiophene ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (FT-IR/Raman) | Reference |
|---|---|---|---|
| O-H stretch (H-bonded) | 3300-2500 (broad) | FT-IR | docbrown.info |
| C=O stretch | 1720-1680 | FT-IR, Raman | libretexts.org |
| Aromatic C=C stretch | 1600-1450 | FT-IR, Raman | libretexts.org |
| C-O stretch / O-H bend | 1440-1200 | FT-IR | docbrown.info |
| C-Cl stretch | 800-600 | FT-IR, Raman | |
| Aromatic C-H oop bend | 900-675 | FT-IR | libretexts.org |
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural characterization of "this compound." This technique provides exact mass measurements, which in turn allows for the determination of the elemental composition and the analysis of isotopic patterns, a key feature for chlorine-containing compounds.
The presence of chlorine and sulfur atoms in "this compound" (C11H7ClO2S) results in a distinctive isotopic pattern in its mass spectrum. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Similarly, sulfur has isotopes ³²S, ³³S, and ³⁴S with relative abundances of approximately 95.02%, 0.75%, and 4.21%, respectively. HRMS can resolve these isotopic contributions, leading to a characteristic cluster of peaks for the molecular ion.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound [M] This table is generated based on theoretical isotopic abundances and is for illustrative purposes.
| m/z (Da) | Relative Intensity (%) | Contributing Isotopes |
|---|---|---|
| 237.9855 | 100.0 | ¹²C₁₁, ¹H₇, ³⁵Cl₁, ¹⁶O₂, ³²S₁ |
| 238.9889 | 12.1 | ¹³C₁, ¹²C₁₀, ¹H₇, ³⁵Cl₁, ¹⁶O₂, ³²S₁ |
| 239.9826 | 32.5 | ¹²C₁₁, ¹H₇, ³⁷Cl₁, ¹⁶O₂, ³²S₁ |
Table 2: Plausible Fragmentation Pathways for this compound This table presents hypothetical fragmentation data based on common fragmentation patterns of related molecules.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 238 | 193 | COOH | 4-Chloro-2-(thiophen-3-yl)phenyl cation |
| 238 | 155 | Thiophene-3-yl | 4-Chlorobenzoic acid radical cation |
| 238 | 83 | C₇H₄ClO₂ | Thiophen-3-yl cation |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Chiral Analogs
While "this compound" itself is not chiral, the introduction of a chiral center, for instance through substitution leading to atropisomerism, would necessitate the use of chiroptical spectroscopic techniques for the assignment of the absolute configuration of its enantiomers. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for this purpose.
A systematic investigation into the chiroptical features of chiral thiophene-based oligomers has demonstrated the utility of ECD in elucidating solid-state arrangements. researchgate.net Even minor variations in the structure of such compounds can lead to significantly different chiroptical signatures. researchgate.net For chiral analogs of "this compound," ECD spectra would be expected to show characteristic Cotton effects, the signs and magnitudes of which would be stereochemically informative.
VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, provides detailed information about the three-dimensional arrangement of atoms. In studies of thiophene-fused indenocorannulenes, a combination of experimental and theoretical VCD and ECD spectra has been effectively used to assign the absolute configuration in the absence of X-ray crystallographic data. rsc.org For chiral derivatives of "this compound," a similar approach comparing experimental VCD spectra with those predicted by quantum chemical calculations would be a robust method for stereochemical assignment. rsc.org
Table 3: Application of Chiroptical Spectroscopy to Chiral Thiophene Derivatives
| Technique | Application | Expected Outcome for Chiral Analogs |
|---|---|---|
| Electronic Circular Dichroism (ECD) | Determination of absolute configuration and conformational analysis in solution and solid state. researchgate.net | Distinct Cotton effects corresponding to electronic transitions, allowing for the differentiation of enantiomers. |
Electron Microscopy and Surface Analysis for Material Formulations
The analysis of "this compound" in solid-state or as part of a material formulation can be accomplished using electron microscopy and surface analysis techniques. These methods provide insights into the morphology, crystal packing, and intermolecular interactions of the compound.
While specific electron microscopy studies on this compound are not documented, techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be invaluable for visualizing the crystal habit, particle size distribution, and surface morphology of its solid forms.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. For instance, a study on (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone utilized Hirshfeld analysis to understand the packing pattern and intermolecular C-H···O interactions. researchgate.net Similarly, for "this compound," this analysis could reveal the nature and extent of interactions such as hydrogen bonding involving the carboxylic acid group and halogen bonding involving the chlorine atom. In the crystal structure of (E)-3-(2-chloro-4-fluoro-phenyl)-1-(2,5-dichloro-thiophen-3-yl)prop-2-en-1-one, a Hirshfeld surface analysis was conducted to verify the contributions of different intermolecular interactions. nih.gov
Table 4: Potential Surface and Morphological Analysis Techniques
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| Scanning Electron Microscopy (SEM) | High-resolution images of the surface topography and morphology. | Characterization of crystal shape, size, and surface features of solid samples. |
| Transmission Electron Microscopy (TEM) | Internal structure and crystallographic information at the nanoscale. | Analysis of thin films or nanocrystalline forms of the compound. |
Theoretical and Computational Chemistry Studies of 4 Chloro 2 Thiophen 3 Yl Benzoic Acid
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For a compound like 4-Chloro-2-(thiophen-3-YL)benzoic acid, these calculations, typically performed using Density Functional Theory (DFT), provide insights into its reactivity, stability, and spectroscopic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical stability. A large gap implies high stability and low reactivity.
For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO would likely be distributed over the electron-withdrawing chlorobenzoic acid moiety. This distribution dictates the molecule's behavior in charge-transfer interactions.
Table 1: Illustrative Frontier Molecular Orbital Energies (Note: These are representative values for a similar biaryl carboxylic acid calculated at the B3LYP/6-31G(d) level of theory and may not represent the exact values for this compound.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.89 |
| HOMO-LUMO Gap | 4.36 |
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with red indicating regions of high electron density (negative potential, prone to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack).
In this compound, the ESP map would show a high negative potential (red) around the oxygen atoms of the carboxylic acid group and a lesser negative potential on the thiophene ring. Conversely, the hydrogen atom of the carboxylic acid group and the regions around the chlorine atom would exhibit a positive potential (blue). This information is invaluable for predicting sites of intermolecular interactions.
The acidity of the carboxylic acid group, quantified by its pKa value, can be predicted using computational methods. These methods often involve calculating the Gibbs free energy change for the deprotonation reaction in a solvent model. The presence of the electron-withdrawing chlorine atom on the benzoic acid ring is expected to increase the acidity (lower the pKa) compared to unsubstituted benzoic acid. The thiophene ring's electronic influence would also modulate this acidity.
Conformational Analysis and Energy Minima Determination (Gas Phase and Solvated)
The two rings in this compound are not coplanar due to steric hindrance. The dihedral angle between the benzoic acid ring and the thiophene ring is a key conformational parameter. Computational methods can be used to scan this dihedral angle to find the lowest energy conformation (global minimum) and any other stable conformers (local minima). These calculations can be performed in the gas phase and in various solvents to understand how the environment affects the molecule's preferred shape. The results of such an analysis are typically presented as a potential energy surface.
Reaction Mechanism Studies and Transition State Identification for Synthesis and Derivatization
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which is often achieved via a Suzuki coupling reaction, computational studies can map out the entire reaction pathway. This involves identifying the structures and energies of reactants, intermediates, transition states, and products. By calculating the activation energies for each step, the rate-determining step of the reaction can be identified, providing insights for optimizing reaction conditions. Similar studies can be applied to understand the mechanisms of derivatization reactions involving the carboxylic acid group or the aromatic rings.
Molecular Dynamics Simulations for Solution-State Behavior and Interactions
While quantum chemical calculations provide detailed electronic information on a single molecule, molecular dynamics (MD) simulations can predict the behavior of the molecule in a solution over time. An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would reveal how the molecule interacts with the solvent molecules, its conformational flexibility in solution, and its potential to form aggregates. These simulations are crucial for understanding the molecule's solubility and its behavior in a biological or formulation context.
Docking Studies with Relevant Biological Macromolecules (e.g., Enzymes, Receptors) for Mechanistic Insights (non-clinical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential interactions between a small molecule, such as this compound, and a biological macromolecule, like an enzyme or a receptor. These simulations can provide valuable non-clinical insights into the compound's mechanism of action at a molecular level.
As of the latest available research, specific molecular docking studies focusing exclusively on this compound with identified biological macromolecules have not been published in peer-reviewed literature. While research exists on derivatives and structurally related thiophene-containing compounds, providing a general context for their potential interactions, direct computational analyses of the binding modes and affinities for the parent compound are not available. nih.govresearchgate.netnih.gov
For context, studies on similar thiophene-based structures have explored their interactions with various biological targets. For instance, certain thiazole-thiophene scaffolds have been docked against breast cancer-related proteins and Human Serum Albumin to investigate their binding energies and interaction patterns. nih.gov Similarly, other research has focused on the docking of thiophene derivatives with enzymes like DNA topoisomerase IV and protein kinases, revealing potential binding sites and molecular interactions. nih.govbiointerfaceresearch.com However, without specific studies on this compound, any discussion of its potential binding behavior remains speculative.
A comprehensive understanding of the mechanistic insights for this compound would necessitate dedicated docking studies against a panel of relevant biological targets. Such studies would typically involve the following steps:
Target Selection: Identifying potential protein targets based on the compound's structural similarity to known active molecules or through preliminary biological screening.
Computational Docking: Utilizing software to predict the binding pose and calculate the binding affinity (e.g., in kcal/mol) of the compound within the active site of the selected macromolecule.
Interaction Analysis: Examining the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.
The results of such studies are often presented in a tabular format to summarize the key findings. A hypothetical table for such a study is presented below for illustrative purposes.
Table 1: Hypothetical Docking Study Data for this compound (Note: This data is for illustrative purposes only and is not based on actual experimental results.)
| Target Macromolecule (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interactions |
| Enzyme X (e.g., Cyclooxygenase) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bonds, Pi-Sulfur |
| Receptor Y (e.g., Nuclear Receptor) | -7.9 | His323, Ile341, Leu453 | Hydrophobic, Halogen Bond |
| Kinase Z (e.g., Tyrosine Kinase) | -9.2 | Val244, Lys271, Asp381 | Hydrogen Bonds, Pi-Pi Stacking |
QSAR/QSPR Modeling for Structure-Activity/Property Relationships (non-clinical, theoretical)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These non-clinical, theoretical models are valuable for predicting the behavior of new compounds and for guiding the design of analogs with improved characteristics.
A thorough search of the scientific literature indicates that no specific QSAR or QSPR models have been developed and published for this compound. The development of such models requires a dataset of structurally related compounds with experimentally determined activities or properties.
The general process for creating a QSAR or QSPR model for a series of compounds, which would include this compound, involves several key stages:
Data Collection: Assembling a set of molecules with known activities (for QSAR) or properties (for QSPR).
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Using statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, to build a mathematical equation that relates the descriptors to the observed activity or property.
Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.
The resulting QSAR/QSPR equation allows for the prediction of the activity or property of new, untested compounds based solely on their chemical structure. For example, a QSAR model might predict the inhibitory concentration (IC50) of a compound against a specific enzyme, while a QSPR model could predict its solubility or lipophilicity (LogP).
To illustrate the potential output of such a study, a hypothetical QSAR data table is provided below.
Table 2: Hypothetical QSAR Data for a Series of Thiophene-Based Benzoic Acid Derivatives (Note: This data is for illustrative purposes only and is not based on actual experimental results.)
| Compound | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | Key Descriptor 1 (e.g., LogP) | Key Descriptor 2 (e.g., Dipole Moment) |
| This compound | 5.2 | 5.5 | 3.8 | 2.1 |
| Analog 1 | 2.8 | 2.9 | 4.1 | 2.5 |
| Analog 2 | 8.1 | 7.9 | 3.5 | 1.9 |
| Analog 3 | 1.5 | 1.6 | 4.5 | 2.8 |
Without dedicated studies, the specific structure-activity and structure-property relationships for this compound remain undetermined from a QSAR/QSPR perspective.
Biological and Pharmacological Investigations of 4 Chloro 2 Thiophen 3 Yl Benzoic Acid in Vitro and Mechanistic Studies
In Vitro Enzyme Inhibition Assays and IC50/Ki Determination
No studies have been published detailing the in vitro inhibition of any specific enzymes by 4-Chloro-2-(thiophen-3-YL)benzoic acid. Consequently, there are no available IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values to report.
While research exists on the enzyme inhibition properties of various other thiophene (B33073) and benzoic acid derivatives, this information is not directly applicable to the subject compound. For instance, studies on other complex benzoic acid derivatives have explored their potential as inhibitors of enzymes like cyclooxygenases (COX-1 and COX-2), lipoxygenases, and carbonic anhydrases. However, no such data is available for this compound.
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Source |
|---|
Receptor Binding Studies and Ligand-Target Interactions (Cell-Free or Cell-Based, Non-Human Origin)
There is no information available from receptor binding studies for this compound. This includes both cell-free and cell-based assays of non-human origin. As a result, its affinity and selectivity for any biological receptors remain uncharacterized.
Cellular Assays for Biological Activity Profiling (e.g., Cell Proliferation, Apoptosis, Signaling Pathway Modulation in Non-Human Cell Lines)
No published research has been found that investigates the effects of this compound in cellular assays. Therefore, its impact on cellular processes such as cell proliferation, apoptosis, or the modulation of signaling pathways in any non-human cell lines has not been documented.
For context, other structurally distinct compounds with a thiophene-benzoic acid scaffold have been evaluated for activities such as anticancer effects in various cell lines. However, these findings cannot be extrapolated to this compound.
Table 2: Cellular Activity Profile of this compound in Non-Human Cell Lines
| Cell Line | Assay Type | Biological Effect | Concentration Range | Source |
|---|
Investigation of Molecular Mechanisms of Action at the Cellular and Subcellular Levels
Due to the absence of biological activity data, there have been no investigations into the molecular mechanism of action of this compound at the cellular or subcellular level.
Structure-Activity Relationship (SAR) Studies of Derivatives and Analogs for Mechanistic Elucidation
There are no published structure-activity relationship (SAR) studies for derivatives and analogs of this compound. Such studies are crucial for understanding how chemical modifications to a parent compound influence its biological activity and for the rational design of more potent and selective molecules. The lack of a known biological activity for the parent compound precludes the initiation of such investigative studies.
Identification of Potential Biological Targets through Proteomics or Chemoproteomics Approaches
No proteomic or chemoproteomic studies have been conducted to identify the potential biological targets of this compound. These advanced techniques are typically employed once a compound has demonstrated a significant biological effect.
Computational and Experimental Approaches for Off-Target Activity Prediction and Mitigation
There is no available data from computational or experimental studies aimed at predicting or mitigating the off-target activities of this compound. These predictive studies are often based on known biological activities and structural similarity to other compounds with established target profiles, none of which are available for this specific molecule.
Applications Beyond Biological Systems for 4 Chloro 2 Thiophen 3 Yl Benzoic Acid and Its Derivatives
Utilization as a Building Block in Complex Organic Synthesis
The structural features of 4-Chloro-2-(thiophen-3-YL)benzoic acid make it a versatile building block in organic synthesis. The presence of a carboxylic acid group, a halogen, and a thiophene (B33073) ring offers multiple reaction sites for constructing more complex molecules.
While specific applications of this compound in agrochemicals are not extensively documented, the thiophene moiety is a well-established pharmacophore in the development of agricultural and veterinary products. Thiophene derivatives have been shown to exhibit significant pesticidal activity, including herbicidal and fungicidal effects that protect crops from pests and diseases. researchgate.net For instance, certain N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized and shown to possess antifungal properties. researchgate.net The synthesis of thiophene-based trimers has also been explored for their potential as pesticides. nih.gov The structural similarity of this compound to these active compounds suggests its potential as a precursor for novel agrochemicals. The presence of the chloro and carboxylic acid groups allows for further chemical modifications to optimize efficacy and selectivity.
Table 1: Examples of Thiophene-Containing Compounds with Agrochemical Potential
| Compound Class | Application | Reference |
| N-(thiophen-2-yl) nicotinamide derivatives | Antifungal | researchgate.net |
| Thiophene-based trimers | Pesticidal | nih.gov |
| Rhein derivatives with thiophene moieties | Agricultural fungicides | researchgate.net |
The synthesis of natural product mimics is a crucial area of research for discovering new compounds with valuable properties. The rigid structure of this compound, provided by the aromatic rings, makes it an excellent scaffold. By strategically modifying the functional groups, it is possible to create a library of compounds that mimic the three-dimensional structure of natural products. The Suzuki coupling reaction is a common method for creating terthiophene derivatives, which can be further functionalized. nih.gov This adaptability allows for the fine-tuning of chemical and physical properties, making such scaffolds valuable in the search for new bioactive molecules outside of human clinical use. nih.gov
Role in Materials Science and Supramolecular Chemistry
The field of materials science constantly seeks novel organic molecules with unique electronic and photophysical properties. Thiophene-containing compounds are at the forefront of this research, particularly in the development of organic electronics.
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid group on this compound is an ideal linker for coordinating with metal centers. While no MOFs specifically using this ligand have been reported, the combination of a carboxylic acid for metal binding and the thiophene unit for functional diversity and potential electronic properties makes it a promising candidate for the design of new porous materials. These materials could have applications in gas storage, separation, and catalysis.
Thiophene-based materials are renowned for their use as organic semiconductors. mdpi.combohrium.comresearchgate.netmdpi.com Fused-thiophene systems, in particular, have shown a significant increase in hole mobility, a key parameter for semiconductor performance. mdpi.com The extended π-conjugated system inherent in the thiophene ring is crucial for charge transport. mdpi.com Derivatives of benzo[b]thiophene have been synthesized and characterized as active layers in organic field-effect transistors (OFETs). bohrium.com Given that this compound contains the essential thiophene core, its derivatives could be engineered to exhibit liquid crystalline or semiconducting properties. The presence of the chlorine atom and carboxylic acid group offers avenues for tuning the molecular packing and electronic energy levels, which are critical for performance in electronic devices. mdpi.com
Table 2: Properties of Thiophene-Based Organic Semiconductors
| Compound Type | Key Feature | Potential Application | Reference |
| Fused-Thiophene Small Molecules | Extended π-conjugation | Organic Photovoltaics (OPVs) | mdpi.com |
| Benzo[b]thiophene Derivatives | Solution-Processable | Organic Field-Effect Transistors (OFETs) | bohrium.com |
| Dithienothiophene (DTT) Derivatives | High Hole Mobility | Organic Thin-Film Transistors (OTFTs) | mdpi.com |
The photophysical properties of thiophene derivatives also make them attractive for use in Organic Light-Emitting Diodes (OLEDs). The ability to tune the electronic structure through chemical modification can lead to materials that emit light at specific wavelengths. Compounds that combine electron-donating and electron-accepting moieties can exhibit intramolecular charge transfer, a phenomenon often exploited in OLED emitters. While research has not yet specifically implicated this compound in OLEDs, its structural components are found in molecules designed for such applications. For example, 2-(thiophen-2-ylcarbonyl)benzoic acid is noted for its potential in organic electronics due to its photophysical properties. cymitquimica.com Further derivatization of this compound could lead to novel materials for energy-efficient lighting and displays.
Catalytic Applications as a Ligand or Organocatalyst
There is currently no specific literature detailing the use of this compound as a catalyst or ligand. However, the molecular structure suggests potential applications in these areas, drawing parallels from related thiophene and carboxylic acid compounds that are well-established in catalysis.
The thiophene moiety, with its sulfur atom, can coordinate with transition metals. Thiophene and its derivatives are known to act as ligands in various catalytic systems, particularly in the hydrodesulfurization (HDS) process, where they bind to metal catalysts like Molybdenum (Mo) or Tungsten (W). acs.org The mode of binding can vary, from η¹-coordination through the sulfur atom to η⁵-coordination involving the π-system of the ring, each influencing the catalytic outcome. acs.orgresearchgate.net
Furthermore, the carboxylic acid group can be deprotonated to form a carboxylate, which can also act as a ligand for metal centers. For instance, metal-organic frameworks (MOFs) have been constructed using thiophene-dicarboxylic acids and zinc, creating materials with catalytic activity for CO₂ conversion. acs.org A notable example is Copper(I) thiophene-2-carboxylate, which has been identified as an effective catalyst for Ullmann coupling reactions. wikipedia.org
Given these precedents, this compound could potentially be utilized in the following ways:
As a Ligand for Homogeneous Catalysis: The compound could serve as a bidentate or monodentate ligand for transition metals. The sulfur atom of the thiophene ring and the oxygen atoms of the carboxylate group could coordinate to a metal center, forming a stable complex that could catalyze various organic transformations, such as cross-coupling reactions (e.g., Suzuki or Stille reactions). nih.gov
As a Building Block for Heterogeneous Catalysts: It could be used as an organic linker to synthesize novel MOFs. The resulting frameworks could possess tailored porous structures and active sites (Lewis acidic metal centers and basic sites on the thiophene ring) suitable for applications in gas storage or heterogeneous catalysis. acs.org
In Organocatalysis: While less common, certain thiophene derivatives have been explored as organocatalysts. A patent describes the use of a 9-thiophene ketone compound as a photocatalyst for the oxidation of toluene (B28343) to benzoic acid. google.com The specific electronic properties conferred by the chloro- and thiophenyl-substituents on the benzoic acid ring could potentially be harnessed for other organocatalytic reactions.
Below is a table of related thiophene-based compounds and their documented catalytic applications.
| Compound/System | Catalyst/Ligand Type | Application | Research Finding |
| Thiophene on Co-Mo/Al₂O₃ | Substrate/Ligand | Hydrodesulfurization (HDS) | Thiophene adsorbs to Mo sites, initiating the C-S bond cleavage necessary for sulfur removal from fossil fuels. acs.org |
| Copper(I) thiophene-2-carboxylate | Catalyst | Ullmann Coupling Reactions | Serves as a catalyst for the formation of carbon-carbon bonds in biaryl synthesis. wikipedia.org |
| [Zn₂(DMTDC)₁.₅(OH)(ttmtb)]n | Metal-Organic Framework (MOF) | CO₂ Cycloaddition | This thiophene-functionalized MOF acts as an effective heterogeneous catalyst for converting CO₂ and epoxides into cyclic carbonates. acs.org |
| 9-Thiophene Ketone | Photocatalyst | Toluene Oxidation | Catalyzes the oxidation of toluene to benzoic acid under visible light. google.com |
Analytical Reagent Development and Sensor Applications
Direct applications of this compound as an analytical reagent or in sensor technology are not found in existing literature. Nevertheless, the inherent properties of the thiophene ring make it a valuable component in the design of functional materials for sensing and detection.
Thiophene-based oligomers and polymers are renowned for their unique photophysical properties, which are sensitive to their conformational state and environment. This has led to their successful use in developing fluorescent sensors. For example, oligothiophenes have been designed as "molecular rotors" and fluorescent ligands capable of detecting and distinguishing between different types of protein aggregates, which are hallmarks of diseases like Alzheimer's. nih.govnih.gov The fluorescence signal of these ligands changes upon binding to the target analyte, allowing for optical detection. nih.gov
In the field of materials science, fused-thiophene derivatives are incorporated into dye-sensitized solar cells (DSSCs). mdpi.com Their electron-rich nature facilitates efficient electron transfer, a critical process in photovoltaic performance. mdpi.com
Based on this, potential analytical applications for this compound could include:
Building Block for Fluorescent Probes: The compound could be chemically modified and polymerized to create new oligothiophene-based sensors. The specific substituents (Cl and COOH) could modulate the electronic properties and binding affinities of the final sensor molecule, potentially targeting specific analytes.
Component in Chemosensors: The carboxyl group could act as a recognition site for specific cations or molecules through hydrogen bonding or coordination, while the thiophene unit could serve as the signaling component (e.g., through changes in fluorescence or UV-Vis absorbance).
Precursor for Dyes in DSSCs: As a thiophene-benzoic acid derivative, it shares structural similarities with D-π-A (Donor-π-Acceptor) dyes used in solar cells, where a benzoic acid group often acts as the anchoring unit to the semiconductor surface (e.g., TiO₂). mdpi.com
The table below summarizes the use of related thiophene compounds in sensor applications.
| Compound Class | Sensor/Device Type | Target Analyte/Application | Principle of Operation |
| Oligothiophenes | Fluorescent Ligand | Protein Aggregates (e.g., Amyloid) | Conformational changes upon binding to aggregates lead to a distinct, detectable fluorescent signature. nih.gov |
| Thiophene-extended Nucleosides | Fluorogenic Sensor | Biomolecular Interactions/Viscosity | The molecule acts as a molecular rotor, with fluorescence emission increasing in viscous environments or upon binding to a target protein. nih.gov |
| Fused-Thiophene Dyes | Dye-Sensitized Solar Cell (DSSC) | Light Harvesting | The thiophene unit acts as a π-conjugated spacer in a D-π-A dye, facilitating efficient charge separation and injection into the semiconductor. mdpi.com |
| 2-(Thiophen-2-ylcarbonyl)benzoic acid | Potential Building Block | Organic Electronics | The combination of thiophene and benzoic acid moieties suggests potential for creating materials with interesting photophysical properties. cymitquimica.com |
Environmental Applications (e.g., Pollutant Degradation Studies, Adsorbents)
There is no research available on the environmental applications of this compound, such as its use in pollutant degradation or as an adsorbent material. The environmental fate and behavior of this specific compound have not been studied.
However, we can infer potential environmental relevance by examining related compounds.
Biodegradation: The degradation of chlorinated aromatic compounds and phenoxyacetic acids has been studied extensively. For example, the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) is known to be degraded by soil bacteria that possess specific genes, such as tfdA, for this purpose. pharmaguideline.com The presence of both a chloro-substituent and an aromatic carboxylic acid suggests that this compound would likely require specialized microbial pathways for its environmental degradation. Thermal decomposition of related thiophenecarboxylic acids is known to release sulfur oxides, carbon monoxide, and carbon dioxide. fishersci.comfishersci.com
Adsorption: The carboxylic acid group suggests that the compound's adsorption to soil and sediment particles would be pH-dependent. At environmental pH values above its pKa, the compound would exist as an anion, making it relatively mobile in soil unless it forms complexes with metal ions or adsorbs to positively charged surfaces. Materials like chitosan (B1678972) have been used to form crystalline derivatives with thiophene-sulfonamido-benzoic acid, indicating potential for interaction with biopolymers. cymitquimica.com
While the compound itself has not been developed as an environmental tool, its structure could theoretically be incorporated into materials designed for environmental remediation. For instance, it could be used to synthesize polymers or functionalize surfaces to create novel adsorbents for specific pollutants, though this remains a hypothetical application.
The following table provides information on the environmental relevance of related compounds.
| Compound | Application/Relevance | Environmental Finding |
| Thiophene-2-carboxylic acid | Environmental Fate | Listed on several international chemical inventories, indicating its presence in industrial use. nih.gov General manufacturing information points to its use in pesticide manufacturing. nih.gov |
| 3-Thiophenecarboxylic acid | Environmental Fate | Considered an irritant. Safety data sheets recommend preventing its entry into the environment. Thermal decomposition can release irritating and toxic gases. fishersci.com |
| 4-chloro-2-methylphenoxyacetic acid (MCPA) | Pollutant Degradation | Its degradation in soil is linked to specific bacterial genes (tfdA). It is a known groundwater contaminant due to its mobility and use as a herbicide. pharmaguideline.com |
Future Research Directions and Unexplored Avenues for 4 Chloro 2 Thiophen 3 Yl Benzoic Acid
Development of Novel and Sustainable Synthetic Routes
The pursuit of efficient and environmentally benign methods for constructing biaryl systems is a cornerstone of modern organic chemistry. Future research on 4-Chloro-2-(thiophen-3-YL)benzoic acid should prioritize the development of novel and sustainable synthetic routes that offer improvements in terms of atom economy, energy efficiency, and waste reduction.
Current synthetic strategies often rely on traditional cross-coupling reactions. While effective, these methods can involve costly catalysts, harsh reaction conditions, and the generation of stoichiometric byproducts. nih.gov Future investigations could explore the following innovative approaches:
C-H Activation/Functionalization: Direct arylation of the thiophene (B33073) ring with a suitable 4-chlorobenzoic acid derivative, or vice versa, via transition-metal-catalyzed C-H bond activation represents a highly atom-economical approach. This strategy would circumvent the need for pre-functionalized starting materials, such as organoboronic acids or organohalides, thus streamlining the synthetic sequence. acs.org
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and sustainable alternative for forging the biaryl bond. beilstein-journals.org Research into photoredox-catalyzed cross-coupling reactions could lead to the development of highly efficient and selective methods for the synthesis of this compound under ambient conditions. acs.org
Electrochemical Synthesis: Organic electrosynthesis provides a reagent-free method for bond formation, using electricity as a "green" oxidant or reductant. mdpi.com The development of an electrochemical cross-coupling protocol could offer a scalable and sustainable route to the target molecule.
Flow Chemistry: Continuous flow synthesis can offer enhanced safety, reproducibility, and scalability compared to traditional batch processes. Implementing a flow-based synthesis for this compound could facilitate its production for further research and potential industrial applications.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| C-H Activation | High atom economy, reduced synthetic steps | Regioselectivity control, catalyst development |
| Photoredox Catalysis | Mild reaction conditions, use of renewable energy | Catalyst efficiency, substrate scope |
| Electrochemical Synthesis | Reagent-free, sustainable | Electrode material optimization, reaction engineering |
Exploration of Underexplored Chemical Reactivity Patterns
The chemical reactivity of this compound is largely dictated by its constituent functional groups: the carboxylic acid, the chlorinated benzene (B151609) ring, and the thiophene moiety. While the individual reactivities of these groups are well-established, their interplay within this specific molecular framework presents opportunities for exploring novel chemical transformations.
Thiophene Ring Reactivity: The thiophene ring is known to undergo electrophilic aromatic substitution. nih.gov However, its reactivity is more complex than that of benzene. wikipedia.org Future studies could investigate the regioselectivity of various electrophilic substitution reactions (e.g., nitration, halogenation, acylation) on the thiophene ring of this compound, which will be influenced by the electronic effects of the attached chlorobenzoic acid moiety. The relative aromaticity of thiophene compared to furan (B31954) and pyrrole (B145914) also influences its reactivity. slideshare.netpharmaguideline.com
Carboxylic Acid Group Transformations: The carboxylic acid group can be converted into a wide array of other functional groups, including esters, amides, and acid halides. turito.com Exploring these transformations could lead to the synthesis of a diverse library of derivatives with potentially new properties and applications.
Ortho-Lithiation and Functionalization: The position of the thiophene ring ortho to the carboxylic acid group may facilitate directed ortho-metalation (DoM). This would allow for the selective introduction of various functional groups at the C-3 position of the benzoic acid ring, providing access to a range of novel analogs.
Decarboxylative Cross-Coupling: The carboxylic acid group can be utilized as a traceless directing group or as a leaving group in decarboxylative cross-coupling reactions. This would enable the introduction of new substituents at the C-2 position of the chlorothiophene fragment.
Advanced Mechanistic Investigations of Biological Activities
Thiophene-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory properties. nih.govresearchgate.net Given its structural features, which include a thiophene ring often found in anti-inflammatory agents and a benzoic acid moiety, this compound and its derivatives are plausible candidates for biological activity. nih.govencyclopedia.pub Future research should focus on elucidating the underlying mechanisms of any observed biological effects.
Target Identification and Validation: If preliminary screening reveals biological activity, identifying the specific molecular targets (e.g., enzymes, receptors) will be crucial. Techniques such as affinity chromatography, proteomics, and computational docking studies can be employed for this purpose.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how structural modifications affect biological activity is essential. This involves synthesizing and testing a series of analogs to identify key pharmacophoric features. For instance, the role of the chlorine substituent and the relative orientation of the two aromatic rings should be systematically explored.
Enzyme Inhibition Kinetics: For compounds that target enzymes, detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), providing valuable insights into the mechanism of action. Thiophene derivatives have been noted as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.net
Design and Synthesis of Conformationally Restricted Analogs
The two aromatic rings in this compound can rotate relative to each other, leading to a range of possible conformations. Restricting this conformational flexibility can provide valuable information about the bioactive conformation and can lead to analogs with enhanced potency and selectivity. nih.govutmb.edu
Bridged Analogs: Introducing a chemical bridge between the two aromatic rings can lock the molecule into a specific conformation. This can be achieved through intramolecular cyclization reactions.
Atropisomeric Analogs: The introduction of bulky substituents at the positions ortho to the biaryl bond can hinder rotation, leading to the formation of stable atropisomers. researchgate.net The synthesis and biological evaluation of individual atropisomers can reveal whether a specific stereochemistry is preferred for biological activity.
Cyclic Peptide Mimetics: Incorporating the biaryl scaffold into a cyclic peptide framework can create highly constrained analogs. kaust.edu.sa
Table 2: Strategies for Conformational Restriction
| Approach | Description | Potential Outcome |
|---|---|---|
| Bridged Analogs | Covalent linkage between the two aromatic rings. | Locked conformation, enhanced understanding of bioactive shape. |
| Atropisomers | Sterically hindered rotation around the biaryl bond. | Isolation of stable, non-interconverting stereoisomers. |
Integration into Multicomponent Reaction Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in medicinal chemistry and materials science. researchgate.netnih.gov The carboxylic acid functionality of this compound makes it an ideal candidate for integration into various MCRs.
Ugi and Passerini Reactions: The Ugi four-component reaction and the Passerini three-component reaction both utilize a carboxylic acid as a key component. researchgate.net Employing this compound in these reactions would allow for the rapid generation of diverse libraries of complex molecules containing this biaryl scaffold.
Novel MCR Development: There is an opportunity to design and develop new MCRs that specifically utilize the unique reactivity of this compound, potentially involving the reactivity of the thiophene or chlorinated benzene rings in addition to the carboxylic acid.
Application in Emerging Fields (e.g., Photoredox Catalysis, Bio-orthogonal Chemistry)
The unique electronic and structural properties of this compound suggest its potential utility in cutting-edge areas of chemical research.
Photoredox Catalysis: Thiophene derivatives can be involved in photoredox processes. acs.orgresearchgate.net The compound itself, or its derivatives, could be explored as a novel photosensitizer or as a substrate in photoredox-catalyzed reactions for the synthesis of complex molecules. beilstein-journals.orgnih.gov The presence of both electron-rich (thiophene) and electron-deficient (chlorinated benzene) moieties could lead to interesting photophysical properties.
Bio-orthogonal Chemistry: Bio-orthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.orgnih.govnih.gov The introduction of a bio-orthogonal handle (e.g., an azide (B81097) or alkyne) onto the this compound scaffold could enable its use as a chemical probe for studying biological systems. For instance, a tetrazine-functionalized benzoic acid has been used to immobilize peptides. acs.org
Challenges and Opportunities in Scale-Up and Industrial Research (Non-Clinical)
The transition from laboratory-scale synthesis to larger-scale production for non-clinical research purposes presents a unique set of challenges and opportunities. contractpharma.comgeneonline.com
Process Optimization and Scalability: A key challenge will be to develop a synthetic route that is not only efficient but also safe, cost-effective, and scalable. contractpharma.com This will involve optimizing reaction conditions, minimizing the use of hazardous reagents, and developing efficient purification methods.
Impurity Profiling: A thorough understanding of the impurity profile of the scaled-up synthesis is crucial for ensuring the quality and reproducibility of research findings. This includes the identification and quantification of any byproducts or residual starting materials.
Cost-Effectiveness: The cost of starting materials and reagents will be a significant factor in the feasibility of large-scale production. scirea.org Exploring alternative, less expensive starting materials and catalysts will be an important area of research.
Green Chemistry and Sustainability: Implementing green chemistry principles, such as the use of renewable solvents and the reduction of waste, will be critical for developing an environmentally responsible manufacturing process. nih.gov
Interdisciplinary Research Perspectives Involving the Chemical Compound
The unique structural amalgamation of a chlorinated benzoic acid and a thiophene moiety in this compound opens up a landscape of intriguing possibilities for interdisciplinary research. The exploration of this compound is not confined to a single scientific domain but extends to the interface of chemistry, biology, materials science, and nanotechnology. Future investigations from these perspectives could unlock novel applications and a deeper understanding of its potential.
Medicinal Chemistry and Drug Discovery: The thiophene ring is a well-established pharmacophore present in numerous FDA-approved drugs, recognized for its diverse biological activities. nih.govnih.gov Thiophene derivatives have demonstrated a wide array of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects. nih.goveprajournals.com The benzo[b]thiophene scaffold, structurally related to the core of this compound, is a privileged structure in drug discovery, with derivatives showing high therapeutic potency. nih.gov The presence of the chloro-substituent on the benzoic acid ring can further influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, chloro-substituted benzoic acids are versatile precursors in the synthesis of pharmaceuticals like the anti-inflammatory drug Diclofenac. epa.gov
Future research could focus on:
Anticancer Agent Development: Investigating the cytotoxicity of this compound against various cancer cell lines. acs.orgnih.gov Many thiophene derivatives act as tubulin polymerization destabilizers or kinase inhibitors, suggesting a potential mechanism of action to be explored for this compound. nih.gov
Anti-inflammatory Drug Scaffolds: Evaluating its potential as a COX or LOX inhibitor, given that known anti-inflammatory drugs like Tinoridine and Tiaprofenic acid contain a thiophene ring. nih.gov
Antimicrobial Research: Screening the compound for activity against a panel of bacterial and fungal pathogens, an area where many heterocyclic compounds have shown promise. eprajournals.com
Materials Science and Organic Electronics: Thiophene-based materials are at the forefront of research in organic electronics due to their excellent optoelectronic properties. thieme-connect.com The conjugated π-system of the thiophene ring allows for efficient charge transport, making these materials suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The benzoic acid group can be used to tune the material's solubility, morphology, and self-assembly properties, which are crucial for device performance. The chloro substituent can also modify the electronic properties and molecular packing of the resulting materials. nih.gov
Potential research avenues include:
Synthesis of Novel Polymers and Dyes: Using this compound as a monomer for the synthesis of new conductive polymers. Its structure also suggests potential as a scaffold for novel azo dyes, an area where aminothiophenes have been successfully employed. sapub.orgespublisher.com
Development of Functional Materials: Exploring its use as a building block for supramolecular structures with interesting photophysical properties. thieme-connect.comcymitquimica.com
Nanotechnology and Drug Delivery: The intersection of nanotechnology and medicine offers innovative solutions to challenges like poor drug solubility and lack of target specificity. Thiophene derivatives with poor water solubility have been successfully encapsulated in nanoparticles to improve their delivery and selectivity for cancer cells. acs.orgresearchgate.net Folic acid-coated nanoparticles, for example, have been used to deliver thiophene-based drugs to cancer cells that overexpress folate receptors. researchgate.net
Interdisciplinary research in this area could involve:
Development of Nanocarriers: Investigating the loading of this compound into various nanocarriers, such as albumin-based nanoparticles or polymeric micelles, to enhance its bioavailability and reduce potential toxicity. nih.gov
Targeted Drug Delivery Systems: Functionalizing nanocarriers containing the compound with targeting ligands to achieve site-specific drug release, thereby improving therapeutic efficacy and minimizing side effects.
The following table summarizes the potential interdisciplinary research directions for this compound.
| Research Field | Potential Application/Area of Study | Rationale based on Structural Features |
| Medicinal Chemistry | Anticancer, Anti-inflammatory, Antimicrobial Agent | Thiophene is a known pharmacophore; chloro-substitution can enhance biological activity. nih.govnih.govnih.govepa.gov |
| Materials Science | Organic Electronics (OFETs, OPVs), Dyes | Thiophene provides optoelectronic properties; benzoic acid allows for tunability. thieme-connect.comsapub.org |
| Nanotechnology | Targeted Drug Delivery, Nanomedicine | Can be encapsulated in nanocarriers to improve solubility and targeting. acs.orgnih.govresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
